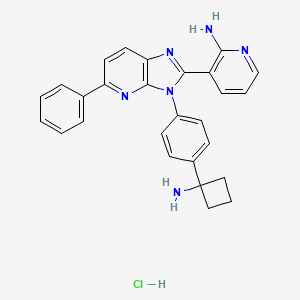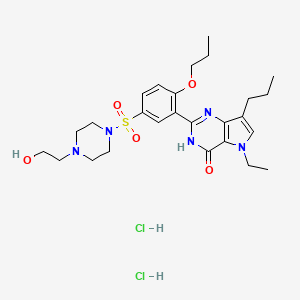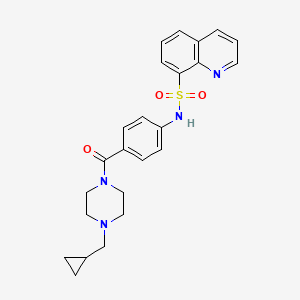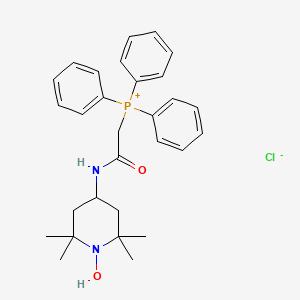![molecular formula C23H26N4O2 B609129 (2-乙基-1-哌啶基)[4-(羟基二苯甲基)-2H-1,2,3-三唑-2-基]-甲酮](/img/structure/B609129.png)
(2-乙基-1-哌啶基)[4-(羟基二苯甲基)-2H-1,2,3-三唑-2-基]-甲酮
描述
ML226 是一种以其对 α/β 水解酶域蛋白 11 (ABHD11) 的抑制作用而闻名的化合物。
科学研究应用
ML226 具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究对 α/β 水解酶域蛋白 11 (ABHD11) 的抑制。
生物学: ML226 用于生物学研究,以研究 ABHD11 在各种细胞过程中的作用。
医学: 该化合物由于其对 ABHD11 的抑制作用而具有潜在的治疗应用,ABHD11 参与代谢途径。
作用机制
ML226 通过抑制 α/β 水解酶域蛋白 11 (ABHD11) 来发挥作用。该化合物共价结合到 ABHD11 的活性位点丝氨酸,从而抑制其酶活性。 这种抑制作用影响由 ABHD11 调节的各种分子途径和细胞过程 .
生化分析
Biochemical Properties
ML-226 interacts with the enzyme ABHD11, a member of the serine hydrolases . It is 100-fold selective for ABHD11 over approximately 20 other serine hydrolases . The nature of this interaction involves covalent carbamoylation of the active site serine of ABHD11 .
Molecular Mechanism
ML-226 exerts its effects at the molecular level through the inhibition of ABHD11. It achieves this by covalently carbamoylating the active site serine of ABHD11 . This prevents the enzyme from carrying out its normal function, thereby altering the biochemical processes in which ABHD11 is involved.
准备方法
ML226 的制备涉及使用三唑脲抑制剂的合成路线。该化合物通过一系列化学反应合成,包括形成三唑环和掺入各种官能团。 反应条件通常涉及使用诸如二甲基亚砜 (DMSO) 和二甲基甲酰胺 (DMF) 等溶剂,反应在受控的温度和压力下进行 .
化学反应分析
ML226 经历各种类型的化学反应,包括:
氧化: ML226 在特定条件下可以被氧化形成氧化衍生物。
还原: 该化合物也可以发生还原反应,产生还原形式。
取代: ML226 可以参与取代反应,其中官能团被其他基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
ML226 在对 α/β 水解酶域蛋白 11 (ABHD11) 的高选择性方面是独特的,优于其他丝氨酸水解酶。类似的化合物包括:
ML211: 蛋白棕榈酰硫酯酶溶血磷脂酶 1 (LYPLA1) 和溶血磷脂酶 2 (LYPLA2) 的抑制剂。
MAGL-IN-9: 单酰基甘油脂肪酶 (MAGL) 的可逆抑制剂。
MAGL-IN-8: 单酰基甘油脂肪酶 (MAGL) 的另一种可逆抑制剂。
属性
IUPAC Name |
(2-ethylpiperidin-1-yl)-[4-[hydroxy(diphenyl)methyl]triazol-2-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-2-20-15-9-10-16-26(20)22(28)27-24-17-21(25-27)23(29,18-11-5-3-6-12-18)19-13-7-4-8-14-19/h3-8,11-14,17,20,29H,2,9-10,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRUIUDIVFCWMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)N2N=CC(=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: ML226 is a potent and selective inhibitor of the enzyme α/β-hydrolase domain containing 11 (ABHD11). [, ]
A: ML226 inhibits ABHD11 by covalently modifying the active site serine residue of the enzyme. This carbamoylation irreversibly blocks the enzyme's activity. [, ]
A: While the exact biological functions of ABHD11 are still being investigated, it is thought to play a role in the metabolism of lipids, particularly oxidized phospholipids. Inhibition of ABHD11 with ML226 could potentially be useful in studying oxidative stress-related pathways and diseases. []
A: Currently, the provided research focuses on ML226 as a chemical probe for studying ABHD11. There is no mention of its application in specific disease models. [, , ]
A: Yes, there are several structural analogs of ML226, some with varying potency and selectivity for ABHD11. One example is WWL222. []
ANone: The molecular formula of ML226 is C25H29N5O2, and its molecular weight is 431.54 g/mol. This information can be deduced from its chemical name and structure.
A: While the provided research highlights ML226's effectiveness as an ABHD11 inhibitor, it doesn't delve into its stability under various conditions or formulation strategies. [, , ]
A: The research primarily utilizes gel-based competitive activity-based protein profiling (ABPP) to assess ML226's inhibitory activity against ABHD11 within a complex proteome. [, , ]
A: While ML226 exhibits low cytotoxicity in preliminary assessments, comprehensive toxicological data, including potential long-term effects, haven't been elaborated on in the provided research. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)






![4-[3-[4-(Amino-cyclopentyl-phenylmethyl)piperidin-1-yl]propoxy]benzonitrile](/img/structure/B609070.png)
![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)
